molecular formula C11H19N3O B14300086 3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one CAS No. 113342-79-3

3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one

Cat. No.: B14300086
CAS No.: 113342-79-3
M. Wt: 209.29 g/mol
InChI Key: ZJEUWBIWVZAMSK-UHFFFAOYSA-N
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Description

3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes two tert-butyl groups attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butylamine with cyanuric chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: A simpler triazine compound with broad applications.

    2,4,6-Tris(tert-butyl)-1,3,5-triazine: Another triazine derivative with similar structural features.

Uniqueness

3,6-Di-tert-butyl-1,2,4-triazin-5(2H)-one is unique due to the specific positioning of the tert-butyl groups, which can influence its reactivity and properties. This uniqueness makes it valuable for certain specialized applications where other triazines might not be suitable.

Properties

113342-79-3

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

3,6-ditert-butyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C11H19N3O/c1-10(2,3)7-8(15)12-9(14-13-7)11(4,5)6/h1-6H3,(H,12,14,15)

InChI Key

ZJEUWBIWVZAMSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)C(C)(C)C

Origin of Product

United States

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